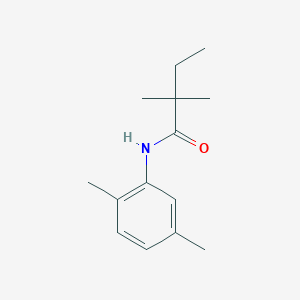![molecular formula C19H10ClN5 B259629 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B259629.png)
1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities.
科学的研究の応用
1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been extensively studied for its potential pharmacological properties. It has been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
作用機序
The mechanism of action of 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been shown to enhance the activity of antioxidants, which are molecules that protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile in lab experiments include its potent pharmacological properties, its ability to selectively target certain enzymes and proteins, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential to interact with other molecules in complex biological systems.
将来の方向性
There are several future directions for the research on 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another possible direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility and bioavailability.
合成法
The synthesis of 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves the reaction of 2-chloroaniline with 2-cyanobenzoic acid in the presence of a suitable catalyst. The resulting product is then subjected to a cyclization reaction using a strong acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure product and has been reported in various scientific journals.
特性
分子式 |
C19H10ClN5 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
1-amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C19H10ClN5/c20-14-6-2-1-5-11(14)17-12(9-21)18(23)25-16-8-4-3-7-15(16)24-19(25)13(17)10-22/h1-8H,23H2 |
InChIキー |
FUYVKJUIVKGKKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)Cl |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)
![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)


![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)


![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)

![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)